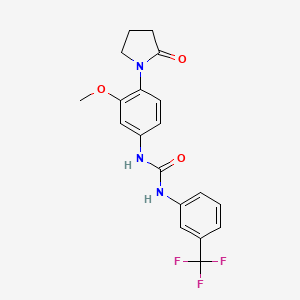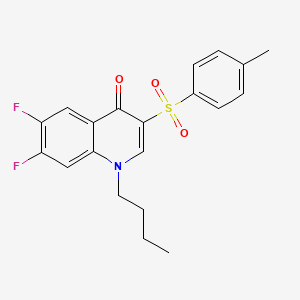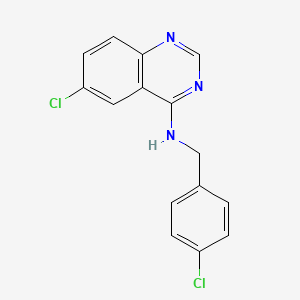
1-(3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a complex arrangement of functional groups, including a methoxy group, an oxopyrrolidinyl group, and a trifluoromethylphenyl group, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. One common approach is the reaction of 3-methoxy-4-(2-oxopyrrolidin-1-yl)aniline with 3-(trifluoromethyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise temperature and pressure control. The use of automated systems ensures consistent product quality and yield. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired product from impurities.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxopyrrolidinyl group can be reduced to a pyrrolidinyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of 1-(3-Hydroxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea.
Reduction: Formation of 1-(3-Methoxy-4-(pyrrolidin-1-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit an enzyme by occupying its active site, preventing the substrate from binding. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
- 1-(3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea
- 1-(3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(3-(difluoromethyl)phenyl)urea
- 1-(3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)thiourea
Uniqueness: 1-(3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
1-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3/c1-28-16-11-14(7-8-15(16)25-9-3-6-17(25)26)24-18(27)23-13-5-2-4-12(10-13)19(20,21)22/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTAEVGCTIBZJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2637641.png)

![(2E)-3-(3,4-dimethoxyphenyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide](/img/structure/B2637644.png)
![1-(3,4-Dimethylphenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine](/img/structure/B2637645.png)
![2-Chloro-1-[3-hydroxy-3-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]ethanone](/img/structure/B2637646.png)
![4-[[2-[(4-Imidazol-1-ylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2637647.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2637654.png)


![2-methyl-N-(2-{[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}ethyl)propanamide](/img/structure/B2637658.png)
![N-(3-chloro-4-methylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2637661.png)

![methyl 4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2637663.png)
